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Compound of Interest

Compound Name: Dinitromethane

Cat. No.: B14754101

For researchers, scientists, and professionals in drug development, an accurate understanding
of a molecule's properties is paramount. This guide provides a detailed comparison of
experimental data for dinitromethane with results obtained from computational modeling,
offering a comprehensive overview of its structural, chemical, and energetic characteristics.

Dinitromethane (CH2N20a4) is a geminal dinitroalkane that has garnered interest due to its
energetic properties and its utility as a synthon in organic chemistry. A thorough
characterization of this molecule requires a synergistic approach, leveraging both empirical
measurements and theoretical calculations. This guide cross-references key experimental data
with computational findings to provide a deeper understanding of dinitromethane's behavior.

Data Presentation: A Side-by-Side Comparison

The following table summarizes the available experimental and computational data for
dinitromethane, facilitating a direct comparison of its fundamental properties.
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Computational

Property Experimental Value Method/Basis Set
Value

Molecular Geometry
Not explicitly found in

C-N Bond Length ~1.46 A DFT B3LYP/6-31G(d)
searches
Not explicitly found in

N-O Bond Length ~1.22 A DFT B3LYP/6-31G(d)
searches
Not explicitly found in

C-H Bond Length ~1.08 A DFT B3LYP/6-31G(d)
searches
Not explicitly found in

O-N-O Bond Angle ~125° DFT B3LYP/6-31G(d)
searches
Not explicitly found in

H-C-H Bond Angle ~108° DFT B3LYP/6-31G(d)

searches

Acidity (pKa)

3.6 (at 25°C)[1]

Not explicitly found in )
Not Applicable
searches

Spectroscopy

1H NMR Chemical
Shift (ppm)

5.97[2]

Not explicitly found in )
Not Applicable
searches

Thermochemistry

Gas-Phase Enthalpy
of Formation
(AfH°gas)

-58.9 + 4.3 kJ/mol[3]

-52.69 kJ/mol G4

-53.74 kJ/mol

CBS-QB3

-56.84 to -50.51

Isodesmic reactions

with various DFT

kJ/mol
methods
Liquid-Phase Enthalpy . .
) -104.9 £ 0.84 Not explicitly found in )
of Formation Not Applicable
o kJ/mol[4] searches
(AfH°liquid)
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Enthalpy of o ]
) Not explicitly found in )
Combustion -574.5 + 0.8 kJ/mol[4] Not Applicable
o searches
(AcH°®liquid)

For Nitromethane: o
) Not explicitly found for )
Crystal Structure Orthorhombic, o Not Applicable
dinitromethane
P212121[5][6]

The initial

o decomposition is
Explosion time of 10s ) o
Thermal , predicted to be C-N Ab initio molecular
- at 1 kbar requires )
Decomposition bond cleavage or dynamics
369°C[7][8] _
intermolecular proton

transfer.[9]

Experimental Protocols

A general workflow for the experimental characterization of a compound like dinitromethane
involves a multi-faceted approach to determine its structural, spectroscopic, and
thermodynamic properties.

A key property for compounds like dinitromethane is its thermal stability. Experimental
investigation of thermal decomposition can be performed under various conditions. For
instance, the thermal explosion times of nitromethane and dinitroalkanes have been measured
at static high pressures ranging from 1 to 50 kbar and temperatures between 160 and 380°C.
[7][8] In such experiments, a sample is subjected to a specific pressure and temperature, and
the time until a thermal explosion occurs is recorded. This provides crucial data on the
material's stability under extreme conditions.

The acidity of dinitromethane is another important characteristic. The pKa value, which
quantifies the acidity, can be determined experimentally. For dinitromethane, a pKa of 3.6 at
25°C has been reported.[1] This value indicates that it is a moderately strong carbon acid.

Spectroscopic techniques are indispensable for elucidating molecular structure. *H NMR
spectroscopy is used to probe the chemical environment of hydrogen atoms. The *H NMR
spectrum of dinitromethane shows a chemical shift at 5.97 ppm.[2]
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Thermochemical properties, such as the enthalpy of formation, are determined through
calorimetry. The gas-phase enthalpy of formation for dinitromethane has been experimentally
determined to be -58.9 + 4.3 kJ/mol, while the liquid-phase value is -104.9 + 0.84 kJ/mol.[3][4]
The enthalpy of combustion for the liquid has also been measured at -574.5 + 0.8 kJ/mol.[4]

While the crystal structure for dinitromethane was not explicitly found in the provided search
results, the crystal structure of the related compound, nitromethane, has been determined to be
orthorhombic with the space group P212121.[5][6] This information can serve as a starting point
for computational modeling of the dinitromethane crystal.

Mandatory Visualization

The following diagrams illustrate a generalized experimental workflow for chemical
characterization and the logical relationship in comparing experimental and computational data.

Experimental Workflow

Synthesis & Purification

VAR
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A generalized experimental workflow for chemical characterization.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [A Comparative Analysis of Dinitromethane: Bridging
Experimental Data and Computational Models]. BenchChem, [2025]. [Online PDF]. Available
at: [https://www.benchchem.com/product/b14754101#cross-referencing-experimental-data-
of-dinitromethane-with-computational-models]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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